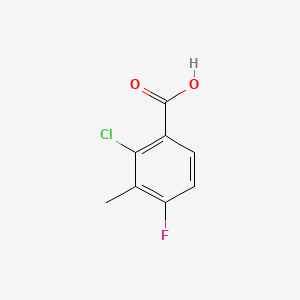

2-Chloro-4-fluoro-3-methylbenzoic acid

Description

BenchChem offers high-quality 2-Chloro-4-fluoro-3-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-fluoro-3-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-fluoro-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMUFFHLBXKTDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701282167 | |

| Record name | 2-Chloro-4-fluoro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173315-54-3 | |

| Record name | 2-Chloro-4-fluoro-3-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173315-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-fluoro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-fluoro-3-methylbenzoic acid (CAS No. 173315-54-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-fluoro-3-methylbenzoic acid, a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. The document elucidates its chemical identity, physicochemical properties, and outlines a strategic approach to its synthesis and analytical characterization. Furthermore, it explores the potential applications of this molecule as a key building block in the development of novel therapeutic agents, drawing upon the established roles of similarly substituted benzoic acid derivatives in drug discovery. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of new chemical entities.

Introduction: The Significance of Halogenated Benzoic Acids in Medicinal Chemistry

Halogenated benzoic acids are a privileged scaffold in modern drug discovery. The incorporation of halogen atoms, particularly chlorine and fluorine, into the benzoic acid framework can profoundly influence the molecule's physicochemical and pharmacological properties. Fluorine, with its small size and high electronegativity, can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate. Chlorine, a larger and more polarizable halogen, can also modulate these properties and provide additional vectors for molecular interactions. The strategic placement of these halogens, in combination with other substituents such as a methyl group, allows for the fine-tuning of a molecule's steric and electronic profile, making 2-Chloro-4-fluoro-3-methylbenzoic acid a valuable and versatile building block for the synthesis of complex molecular architectures with potential therapeutic applications. This compound is used in the synthesis of various chemical and pharmaceutical compounds, including antibacterial and antifungal agents.[1] Its utility also extends to the agricultural industry in the development of pesticides and herbicides.[1]

Chemical Identity and Physicochemical Properties

The fundamental properties of 2-Chloro-4-fluoro-3-methylbenzoic acid are summarized in the table below, providing essential information for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source |

| CAS Number | 173315-54-3 | [2][3] |

| Molecular Formula | C₈H₆ClFO₂ | [4] |

| Molecular Weight | 188.58 g/mol | [2] |

| IUPAC Name | 2-chloro-4-fluoro-3-methylbenzoic acid | [4] |

| Appearance | White to light yellow solid | [1] |

| Purity | Typically ≥97% | [5] |

| Melting Point | 188 °C | [4] |

| Boiling Point (Predicted) | 333.32 °C | [4] |

| Density (Predicted) | 1.421 g/cm³ | [4] |

Strategic Synthesis of 2-Chloro-4-fluoro-3-methylbenzoic acid

While a specific, detailed experimental protocol for the synthesis of 2-Chloro-4-fluoro-3-methylbenzoic acid is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established organometallic and halogenation chemistries. The proposed multi-step synthesis, outlined below, commences from a readily available starting material and employs robust and scalable reactions.

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of 2-Chloro-4-fluoro-3-methylbenzoic acid.

Detailed Experimental Protocol (Proposed)

Step 1: Nitration of 1-Fluoro-2-methylbenzene

-

To a stirred solution of 1-fluoro-2-methylbenzene in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.

-

The reaction mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water until neutral, and dried to afford 1-fluoro-2-methyl-4-nitrobenzene.

Step 2: Reduction of the Nitro Group

-

The 1-fluoro-2-methyl-4-nitrobenzene is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added.

-

The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature until the theoretical amount of hydrogen is consumed.

-

The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield 4-fluoro-3-methylaniline.

Step 3: Sandmeyer Reaction for Chlorination

-

The 4-fluoro-3-methylaniline is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C.

-

A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C, to form the diazonium salt.

-

The cold diazonium salt solution is then added portion-wise to a solution of copper(I) chloride in concentrated hydrochloric acid at room temperature.

-

The reaction mixture is stirred for 1-2 hours and then extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated to give 1-chloro-4-fluoro-2-methylbenzene.

Step 4: Oxidation of the Methyl Group

-

The 1-chloro-4-fluoro-2-methylbenzene is suspended in a mixture of pyridine and water.

-

Potassium permanganate is added portion-wise to the refluxing mixture over several hours.

-

After the addition is complete, the mixture is refluxed for an additional period until the purple color of the permanganate disappears.

-

The hot solution is filtered to remove manganese dioxide, and the filtrate is cooled and acidified with concentrated hydrochloric acid to precipitate the crude 2-Chloro-4-fluoro-3-methylbenzoic acid.

-

The crude product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Analytical Characterization and Quality Control

A rigorous analytical workflow is essential to confirm the identity, purity, and structural integrity of the synthesized 2-Chloro-4-fluoro-3-methylbenzoic acid. The following techniques are recommended for a comprehensive characterization.

Analytical Workflow

Sources

An In-Depth Technical Guide to the Physical Properties of 2-Chloro-4-fluoro-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-Chloro-4-fluoro-3-methylbenzoic acid, a halogenated and methylated derivative of benzoic acid, represents a molecule of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern—featuring a chlorine atom, a fluorine atom, and a methyl group on the benzoic acid framework—imparts a distinct set of physicochemical characteristics that are crucial for its application in the synthesis of novel compounds. This guide serves as a comprehensive technical resource on the physical properties of this compound, providing both established data and predictive insights grounded in the principles of physical organic chemistry. By elucidating the interplay between its structural features and macroscopic properties, this document aims to empower researchers to effectively utilize 2-Chloro-4-fluoro-3-methylbenzoic acid in their discovery and development endeavors.

Molecular and General Properties

2-Chloro-4-fluoro-3-methylbenzoic acid is a polysubstituted aromatic carboxylic acid. The spatial arrangement and electronic nature of its substituents are pivotal in defining its physical and chemical behavior.

| Property | Value | Source |

| Chemical Name | 2-Chloro-4-fluoro-3-methylbenzoic acid | N/A |

| CAS Number | 173315-54-3 | [1][2][3] |

| Molecular Formula | C₈H₆ClFO₂ | [4] |

| Molecular Weight | 188.58 g/mol | [2][4] |

| Appearance | White to light yellow solid | [4] |

Structural Influences on Physical Properties

The physical properties of 2-Chloro-4-fluoro-3-methylbenzoic acid are a direct consequence of the electronic and steric effects exerted by its substituents on the benzoic acid core.

-

Carboxylic Acid Group (-COOH): This functional group is the primary determinant of the molecule's acidity and its ability to form strong intermolecular hydrogen bonds. This hydrogen bonding is responsible for its solid state at room temperature and influences its melting point, boiling point, and solubility in polar solvents.

-

Chlorine (-Cl) and Fluorine (-F) Atoms: As halogens, both chlorine and fluorine are electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid by stabilizing the resulting carboxylate anion.[1][5][6][7] The position of these halogens on the aromatic ring further modulates this effect.

-

Methyl Group (-CH₃): The methyl group is an electron-donating group through an inductive effect (+I effect). This has a slight counteractive effect on the acidity enhancement provided by the halogens.[8]

Key Physicochemical Parameters

| Property | Predicted/Estimated Value | Experimental Data |

| Melting Point | ~188 °C | Not Available |

| Boiling Point | ~333.32 °C | Not Available |

| pKa | Estimated to be < 4.2 | Not Available |

| Solubility | ||

| Water | Low | Not Available |

| Polar Organic Solvents | Soluble | Not Available |

| Nonpolar Organic Solvents | Sparingly soluble to insoluble | Not Available |

Melting and Boiling Points

The predicted high melting and boiling points are characteristic of aromatic carboxylic acids, which can form stable dimeric structures through hydrogen bonding between their carboxyl groups. This strong intermolecular association requires significant thermal energy to disrupt, leading to elevated melting and boiling points.

Acidity (pKa)

The acidity of a carboxylic acid is quantified by its pKa value. For benzoic acid, the pKa is approximately 4.2. The presence of electron-withdrawing groups like chlorine and fluorine on the aromatic ring of 2-Chloro-4-fluoro-3-methylbenzoic acid is expected to increase its acidity, resulting in a lower pKa value.[1][5][9] This is because these groups help to delocalize and stabilize the negative charge of the carboxylate anion formed upon deprotonation. Conversely, the electron-donating methyl group will slightly decrease the acidity. The net effect will be a pKa value lower than that of benzoic acid.

Solubility

The solubility of 2-Chloro-4-fluoro-3-methylbenzoic acid is governed by the "like dissolves like" principle. The polar carboxylic acid group allows for hydrogen bonding with polar solvents like water and alcohols. However, the largely nonpolar, substituted benzene ring structure limits its solubility in water. Therefore, it is expected to have low solubility in water but good solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents like hexane is expected to be poor.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of 2-Chloro-4-fluoro-3-methylbenzoic acid. While experimental spectra for this specific compound are not widely published, we can predict the key features based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.

-

Aromatic Protons (Ar-H): Due to the substitution pattern, there will be two aromatic protons in different chemical environments, likely appearing as doublets or multiplets in the range of 7-8.5 ppm. The coupling patterns will be influenced by the adjacent fluorine atom.

-

Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons is expected in the upfield region, likely around 2.0-2.5 ppm.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule.

-

Carbonyl Carbon (-COOH): The carbonyl carbon will appear significantly downfield, typically in the range of 165-175 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. Carbons bonded to the electronegative chlorine and fluorine atoms will be shifted downfield.

-

Methyl Carbon (-CH₃): The methyl carbon will resonate in the upfield region, typically around 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band is anticipated around 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C-Cl Stretch: A medium to strong band in the fingerprint region, typically between 600-800 cm⁻¹.

-

C-F Stretch: A strong absorption band is expected in the range of 1000-1400 cm⁻¹.

-

C-H Stretch (Aromatic and Methyl): Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while the methyl C-H stretching will be just below 3000 cm⁻¹.

Experimental Protocols for Physical Property Determination

To ensure the scientific integrity of research, it is crucial to employ standardized and validated methods for determining the physical properties of a compound. The following section outlines the established protocols for these measurements.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure substance, while a broad melting range suggests the presence of impurities.

Workflow for Melting Point Determination:

Caption: Workflow for determining the melting point of a solid organic compound.

Spectroscopic Analysis

Workflow for NMR Sample Preparation:

Caption: General workflow for preparing a sample for NMR analysis.

Workflow for ATR-FTIR Analysis:

Caption: Workflow for obtaining an ATR-FTIR spectrum of a solid sample.

Safety and Handling

As a halogenated organic acid, 2-Chloro-4-fluoro-3-methylbenzoic acid should be handled with appropriate care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed safety information. General precautions include:

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This technical guide has provided a detailed overview of the physical properties of 2-Chloro-4-fluoro-3-methylbenzoic acid. While a comprehensive set of experimentally determined data is still emerging, the predictive analysis based on its molecular structure offers valuable insights for researchers. The provided protocols for experimental determination of its key physical properties serve as a foundation for rigorous characterization. As a versatile building block, a thorough understanding of the physical properties of 2-Chloro-4-fluoro-3-methylbenzoic acid is paramount for its successful application in the synthesis of new chemical entities with desired functionalities.

References

-

Chemcasts. (n.d.). 2-Chloro-4-fluoro-3-methylbenzoic acid Properties vs Temperature. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Physical chemical properties benzoic acid. Retrieved from [Link]

-

Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. Retrieved from [Link]

-

Chemcasts. (n.d.). 2-Chloro-4-fluoro-3-methylbenzoic acid (CAS 173315-54-3) Properties. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-3-methylbenzoic acid. Retrieved from [Link]

-

Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1612. [Link]

-

PubChem. (n.d.). (2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Chloro-4-fluoro-3-methylbenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.

-

PubChem. (n.d.). 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-methylbenzoic acid. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 2-Fluoro-3-methylbenzoic Acid 98.0+%, TCI America™. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-methyl-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-hydroxy-3-methyl-, methyl ester. Retrieved from [Link]

-

Quora. (2017, February 3). Which is more acidic, 3 methyl benzoic acid or 2 methyl benzoic acid? Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

Chegg. (2017, February 11). Solved Predict the^13C spectra of the. Retrieved from [Link]

Sources

- 1. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]

- 2. 2-Chloro-4-fluoro-3-methylbenzoic acid | CymitQuimica [cymitquimica.com]

- 3. 2-Chloro-4-fluoro-3-methylbenzoic acid, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 4. 2-Chloro-4-fluoro-3-methylbenzoic acid [myskinrecipes.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Acidic strength of para halobenzoic acid | Filo [askfilo.com]

- 8. quora.com [quora.com]

- 9. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide to 2-Chloro-4-fluoro-3-methylbenzoic acid: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-Chloro-4-fluoro-3-methylbenzoic acid, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, analytical characterization, and its strategic application in the creation of novel therapeutic agents.

Introduction: The Strategic Importance of Halogenated Benzoic Acids in Medicinal Chemistry

2-Chloro-4-fluoro-3-methylbenzoic acid (IUPAC Name) is a polysubstituted aromatic carboxylic acid that has garnered significant interest in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl group on the benzoic acid scaffold, provides a versatile platform for the synthesis of complex molecular architectures. The presence of halogens, particularly fluorine, is a well-established strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[2] This guide will elucidate the scientific principles and practical methodologies associated with this valuable synthetic intermediate.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 2-Chloro-4-fluoro-3-methylbenzoic acid is fundamental to its effective utilization in synthesis and formulation.

| Property | Value | Source |

| IUPAC Name | 2-Chloro-4-fluoro-3-methylbenzoic acid | |

| CAS Number | 173315-54-3 | [3][4] |

| Molecular Formula | C₈H₆ClFO₂ | [4] |

| Molecular Weight | 188.58 g/mol | [4] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 188 °C | [4] |

| Boiling Point (Predicted) | 333.32 °C | [4] |

| Density (Predicted) | 1.421 g/cm³ | [4] |

The structural arrangement of the substituents on the benzene ring dictates the molecule's reactivity and its interactions in a biological context. The ortho-chloro and meta-methyl groups sterically influence the carboxyl group, while the para-fluoro atom significantly impacts the electronic properties of the aromatic system.

Synthesis and Mechanistic Considerations

While a definitive, publicly available, step-by-step synthesis protocol for 2-Chloro-4-fluoro-3-methylbenzoic acid is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and published methods for analogous compounds. A logical approach involves the diazotization of 2-chloro-4-fluoro-3-methylaniline, followed by a Sandmeyer-type reaction.

Proposed Synthetic Pathway

A robust synthesis can be envisioned in two main stages, starting from the commercially available 2-chloro-6-fluoro-3-nitrotoluene.

Caption: Proposed synthetic route to 2-Chloro-4-fluoro-3-methylbenzoic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a scientifically informed projection based on related procedures.[5][6]

Step 1: Reduction of 2-Chloro-6-fluoro-3-nitrotoluene to 2-Chloro-4-fluoro-3-methylaniline

-

To a stirred mixture of 2-chloro-6-fluoro-3-nitrotoluene in isopropanol and water, add iron powder and a catalytic amount of concentrated hydrochloric acid.[5]

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to yield crude 2-chloro-4-fluoro-3-methylaniline, which can be purified by distillation.

Causality: The use of iron in acidic media is a classic and cost-effective method for the reduction of aromatic nitro groups to amines.

Step 2: Diazotization of 2-Chloro-4-fluoro-3-methylaniline

-

Dissolve 2-chloro-4-fluoro-3-methylaniline in a cooled aqueous solution of hydrochloric acid.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.

Causality: Low temperatures are crucial to prevent the premature decomposition of the unstable diazonium salt.

Step 3: Sandmeyer Reaction to form 2-Chloro-4-fluoro-3-methylbenzonitrile

-

In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution, allowing the mixture to warm to room temperature.

-

Heat the reaction mixture to facilitate the displacement of the diazonium group with the cyanide.

-

Extract the resulting benzonitrile with an organic solvent.

Causality: The copper(I) catalyst is essential for the cyanation of the diazonium salt in the Sandmeyer reaction.

Step 4: Hydrolysis of 2-Chloro-4-fluoro-3-methylbenzonitrile

-

Reflux the crude benzonitrile in an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).[6]

-

After the reaction is complete (monitored by TLC), cool the mixture.

-

If basic hydrolysis was performed, acidify the solution to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry to afford 2-Chloro-4-fluoro-3-methylbenzoic acid.

Causality: Both acidic and basic conditions effectively hydrolyze the nitrile group to a carboxylic acid.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show a singlet for the methyl protons, two doublets in the aromatic region for the two aromatic protons, and a broad singlet for the carboxylic acid proton. The coupling patterns of the aromatic protons will be influenced by the fluorine atom.

-

¹³C NMR: The spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JCF).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and various peaks in the fingerprint region corresponding to the C-Cl, C-F, and aromatic C-H bonds.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a chlorine atom.

Reactivity and Application in Drug Discovery

2-Chloro-4-fluoro-3-methylbenzoic acid is a valuable building block due to the reactivity of its carboxylic acid group, which readily undergoes transformations to form amides, esters, and other derivatives.

Amide Bond Formation

The most common application of this molecule in medicinal chemistry is in amide bond formation to link it to an amine-containing scaffold.[7]

Caption: General workflow for amide bond formation.

Experimental Protocol: Amide Coupling

-

Suspend 2-Chloro-4-fluoro-3-methylbenzoic acid in a suitable solvent (e.g., dichloromethane).

-

Add a chlorinating agent such as thionyl chloride or oxalyl chloride and a catalytic amount of dimethylformamide (DMF).

-

Stir the mixture at room temperature until the conversion to the acyl chloride is complete.

-

Remove the excess chlorinating agent under reduced pressure.

-

Dissolve the crude acyl chloride in a fresh solvent and add the desired amine, often in the presence of a non-nucleophilic base like triethylamine.

-

Stir the reaction until completion, then work up by washing with aqueous solutions to remove byproducts and purify the final amide by crystallization or chromatography.

Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is a standard and effective method to facilitate amide bond formation.

Role in the Synthesis of Bioactive Molecules

Derivatives of 2-Chloro-4-fluoro-3-methylbenzoic acid have been explored as intermediates in the synthesis of potential therapeutic agents.

-

Antibacterial Agents: This scaffold is used in the synthesis of novel quinolone antibiotics. The specific substitution pattern can influence the drug's spectrum of activity and pharmacokinetic properties.[1]

-

Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors: This benzoic acid derivative has been reportedly used in the synthesis of SCD1 inhibitors, which are being investigated for the treatment of metabolic diseases such as obesity.[8]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Chloro-4-fluoro-3-methylbenzoic acid. Based on the safety data for structurally similar compounds, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Chloro-4-fluoro-3-methylbenzoic acid is a strategically important building block in the field of drug discovery and development. Its unique combination of substituents provides a versatile handle for synthetic chemists to create novel molecules with tailored biological activities. A thorough understanding of its synthesis, reactivity, and analytical properties, as outlined in this guide, is essential for its effective application in the pursuit of new therapeutic agents.

References

- CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.

-

Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. INNO SPECIALTY CHEMICALS. [Link]

-

Synthesis of 2-chloro-4-fluoro-3-methylaniline. PrepChem. [Link]

-

2-Chloro-4-fluoro-3-methylbenzoic acid. MySkinRecipes. [Link]

- CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.

-

Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. [Link]

-

Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

-

2-Chloro-4-fluoro-3-methylbenzoic acid (CAS 173315-54-3) Properties. Chemcasts. [Link]

Sources

- 1. 2-Chloro-4-fluoro-3-methylbenzoic acid [myskinrecipes.com]

- 2. innospk.com [innospk.com]

- 3. 2-Chloro-4-fluoro-3-methylbenzoic acid | CymitQuimica [cymitquimica.com]

- 4. chem-casts.com [chem-casts.com]

- 5. prepchem.com [prepchem.com]

- 6. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]

- 7. hepatochem.com [hepatochem.com]

- 8. Page loading... [wap.guidechem.com]

Illuminating the Molecular Architecture: A Spectroscopic Guide to 2-Chloro-4-fluoro-3-methylbenzoic Acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel and existing molecules is paramount. 2-Chloro-4-fluoro-3-methylbenzoic acid, a substituted aromatic carboxylic acid, presents a unique combination of functional groups that make it a valuable building block. Understanding its three-dimensional structure and electronic properties through spectroscopic analysis is crucial for its effective utilization in drug design and development.

This technical guide provides a comprehensive exploration of the spectroscopic characteristics of 2-Chloro-4-fluoro-3-methylbenzoic acid. In the absence of publicly available experimental spectra for this specific compound, this guide employs a predictive approach, grounded in the fundamental principles of spectroscopy and validated by comparative analysis with structurally analogous, experimentally characterized compounds. This methodology not only offers a robust framework for understanding the spectral features of the title compound but also equips the reader with the tools to interpret and predict the spectra of similarly complex molecules.

Molecular Structure and Predicted Spectroscopic Overview

The structure of 2-Chloro-4-fluoro-3-methylbenzoic acid, with its distinct substituents on the benzene ring, gives rise to a unique spectroscopic fingerprint. Each functional group—the carboxylic acid, the chloro and fluoro groups, and the methyl group—imparts a characteristic influence on the nuclear and electronic environment of the molecule, which is in turn reflected in its NMR, IR, and mass spectra.

Figure 1: Molecular Structure of 2-Chloro-4-fluoro-3-methylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-Chloro-4-fluoro-3-methylbenzoic acid are detailed below, with chemical shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The electron-withdrawing effects of the chloro, fluoro, and carboxylic acid groups, along with the electron-donating nature of the methyl group, will influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data for 2-Chloro-4-fluoro-3-methylbenzoic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| COOH | 11.0 - 13.0 | Broad Singlet | - | The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet due to hydrogen bonding and chemical exchange. |

| Ar-H (H-5) | 7.5 - 7.7 | Doublet of Doublets | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 | This proton is ortho to the fluorine atom, leading to a large coupling, and meta to the other aromatic proton, resulting in a smaller coupling. |

| Ar-H (H-6) | 7.2 - 7.4 | Doublet of Doublets | J(H-H) ≈ 2-3, J(H-F) ≈ 1-2 | This proton is meta to the fluorine, showing a smaller coupling, and ortho to the other aromatic proton. |

| CH₃ | 2.3 - 2.5 | Singlet | - | The methyl protons are not coupled to any other protons, hence they appear as a singlet. |

Causality in Experimental Choices: The choice of a deuterated solvent is critical for ¹H NMR. For carboxylic acids, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred over chloroform-d (CDCl₃) as it can better solubilize the polar compound and the acidic proton is more consistently observed.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on each unique carbon environment within the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for 2-Chloro-4-fluoro-3-methylbenzoic acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 165 - 170 | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| C-F | 160 - 165 (d, ¹JCF ≈ 240-260 Hz) | The carbon directly attached to the highly electronegative fluorine atom is significantly deshielded and exhibits a large one-bond coupling constant. |

| C-Cl | 130 - 135 | The carbon attached to chlorine is deshielded, but less so than the carbon attached to fluorine. |

| C-COOH | 128 - 133 | The ipso-carbon attached to the carboxylic acid group. |

| C-CH₃ | 138 - 143 | The carbon attached to the methyl group. |

| C-5 | 120 - 125 (d, ²JCF ≈ 20-25 Hz) | This carbon is ortho to the fluorine, showing a two-bond coupling. |

| C-6 | 115 - 120 (d, ³JCF ≈ 5-10 Hz) | This carbon is meta to the fluorine, exhibiting a smaller three-bond coupling. |

| CH₃ | 15 - 20 | The methyl carbon is in the typical aliphatic region. |

Authoritative Grounding: The prediction of NMR spectra is based on established principles of substituent effects on chemical shifts in aromatic systems. Electron-withdrawing groups like halogens and carboxylic acids generally deshield the aromatic protons and carbons, shifting their signals downfield, while electron-donating groups like alkyls have a shielding effect.[1][2]

Comparative Analysis with Analogous Compounds

To validate the predicted data, we can compare it with the experimental data of structurally similar compounds. For instance, the experimental ¹H NMR spectrum of 2-chloro-4-fluorobenzoic acid shows aromatic protons in the range of 7.2-8.0 ppm, which aligns with our predictions.[3] Similarly, the methyl protons in 4-fluoro-3-methylbenzoic acid are observed around 2.3 ppm, supporting our prediction for the methyl group in the title compound.

Figure 2: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of 2-Chloro-4-fluoro-3-methylbenzoic acid will be dominated by the characteristic absorptions of the carboxylic acid group.

Table 3: Predicted FT-IR Data for 2-Chloro-4-fluoro-3-methylbenzoic acid

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Medium | Stretching |

| C=O (Carboxylic Acid) | 1680 - 1720 | Strong, Sharp | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Medium | Stretching |

| C-O (Carboxylic Acid) | 1210 - 1320 | Strong | Stretching |

| C-F | 1000 - 1400 | Strong | Stretching |

| C-Cl | 600 - 800 | Strong | Stretching |

Experimental Protocol: For a solid sample like 2-Chloro-4-fluoro-3-methylbenzoic acid, the Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining an IR spectrum. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural identification.

Table 4: Predicted Mass Spectrometry Data for 2-Chloro-4-fluoro-3-methylbenzoic acid

| m/z | Ion | Rationale |

| 188/190 | [M]⁺ | Molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is a characteristic isotopic signature. |

| 171/173 | [M - OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid group. |

| 143/145 | [M - COOH]⁺ | Loss of the entire carboxylic acid group. |

| 108 | [M - COOH - Cl]⁺ | Subsequent loss of a chlorine atom from the [M - COOH]⁺ fragment. |

Trustworthiness of the Protocol: The observation of the characteristic isotopic pattern for chlorine provides a self-validating feature within the mass spectrum, confirming the presence of a single chlorine atom in the molecule.

Figure 3: Predicted major fragmentation pathway for 2-Chloro-4-fluoro-3-methylbenzoic acid.

Conclusion

This technical guide has provided a detailed predictive analysis of the spectroscopic data for 2-Chloro-4-fluoro-3-methylbenzoic acid. By integrating the principles of NMR, IR, and mass spectrometry with comparative data from analogous compounds, a comprehensive and reliable spectral profile has been constructed. This guide serves as a valuable resource for scientists and researchers, enabling them to anticipate, interpret, and verify the spectroscopic features of this important chemical entity, thereby facilitating its application in research and development.

References

- Chen, L.

-

JoVE. NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. [Link]

-

NIST. 2-Chloro-4-fluorobenzoic acid. NIST Chemistry WebBook. [Link]

-

Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

Sources

An In-depth Technical Guide to the NMR Analysis of 2-Chloro-4-fluoro-3-methylbenzoic acid

Introduction: The Imperative for Structural Verification

In the realm of drug development and materials science, 2-Chloro-4-fluoro-3-methylbenzoic acid serves as a key structural motif and building block. Its utility is predicated on the precise arrangement of its substituent groups—chloro, fluoro, methyl, and carboxylic acid—on the benzene ring. An unambiguous confirmation of this substitution pattern is paramount for ensuring the integrity of downstream synthesis and the biological or material properties of the final product.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic molecules in solution.[1][2] It provides unparalleled insight into the chemical environment of each atom, the connectivity between atoms, and the through-space proximity of nuclei. This guide offers a comprehensive, field-proven framework for analyzing 2-Chloro-4-fluoro-3-methylbenzoic acid using a suite of 1D and 2D NMR experiments. We will delve into the causality behind spectral features, moving beyond mere data reporting to a holistic interpretation that validates the molecular structure with a high degree of confidence.

Part 1: Foundational 1D NMR Analysis

One-dimensional (1D) NMR, encompassing ¹H (proton) and ¹³C (carbon-13) spectroscopy, provides the initial, fundamental overview of the molecule's structure.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. For 2-Chloro-4-fluoro-3-methylbenzoic acid, we anticipate four unique signals corresponding to the carboxylic acid proton, the two aromatic protons, and the methyl group protons.

Causality of Chemical Shifts and Multiplicities:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It typically appears as a broad singlet far downfield (δ 10-13 ppm), and its visibility can be dependent on the solvent and concentration.[3]

-

Aromatic Protons (H-5, H-6): The electronic environment of the aromatic ring is heavily influenced by the substituents. The electron-withdrawing nature of the chloro, fluoro, and carboxylic acid groups generally deshields the aromatic protons, shifting them downfield. Their precise chemical shifts are a result of the combined inductive and resonance effects. We expect two distinct signals, each integrating to one proton.

-

H-6: This proton is ortho to the strongly electron-withdrawing carboxylic acid group, leading to a significant downfield shift. It is coupled to H-5, and we predict it will appear as a doublet.

-

H-5: This proton is coupled to H-6. Crucially, it will also exhibit coupling to the fluorine atom at C-4. This coupling occurs through three bonds (³J_HF), resulting in a doublet of doublets.

-

-

Methyl Protons (-CH₃): The methyl group protons are shielded relative to the aromatic protons and will appear upfield.[4] They are not coupled to any other protons and will therefore appear as a sharp singlet, integrating to three protons.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constants (J) in Hz |

|---|---|---|---|---|

| -COOH | ~11.0 | Broad Singlet (s) | 1H | - |

| H-6 | ~8.05 | Doublet (d) | 1H | ³J_HH ≈ 8.5 Hz |

| H-5 | ~7.25 | Doublet of Doublets (dd) | 1H | ³J_HH ≈ 8.5 Hz, ³J_HF ≈ 8.5 Hz |

| -CH₃ | ~2.45 | Singlet (s) | 3H | - |

Note: Data is predicted using NMR prediction algorithms. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum identifies all unique carbon environments within the molecule. For 2-Chloro-4-fluoro-3-methylbenzoic acid, all eight carbon atoms are chemically distinct, and we therefore expect eight signals in the proton-decoupled spectrum. A key feature will be the splitting of carbon signals due to coupling with the fluorine atom (J_CF).

Causality of Chemical Shifts and C-F Coupling:

-

Carbonyl Carbon (-COOH): This carbon is the most deshielded due to its bonding to two highly electronegative oxygen atoms, placing its signal significantly downfield (~170 ppm).[4]

-

Aromatic Carbons (C-1 to C-6): These carbons resonate in the typical aromatic region (δ 110-165 ppm).

-

C-4 (C-F): The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹J_CF ~250 Hz), appearing as a doublet. It will be significantly deshielded by the fluorine.

-

C-2 (C-Cl) & C-3 (C-CH₃): These carbons are also deshielded by their respective substituents. They will show smaller two-bond couplings to fluorine (²J_CF), appearing as doublets.

-

C-1, C-5, C-6: The remaining carbons will also experience coupling to fluorine, though with smaller coupling constants depending on the number of bonds separating them.

-

-

Methyl Carbon (-CH₃): This aliphatic carbon is the most shielded and will appear far upfield (~15-20 ppm). It may also exhibit a small four-bond coupling to fluorine (⁴J_CF).

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J_CF) in Hz |

|---|---|---|---|

| C=O | ~170.0 | Doublet (d) | ⁴J_CF ≈ 2-3 Hz |

| C-4 | ~163.0 | Doublet (d) | ¹J_CF ≈ 255 Hz |

| C-2 | ~138.0 | Doublet (d) | ²J_CF ≈ 15 Hz |

| C-6 | ~133.0 | Singlet (s) or small d | ⁵J_CF ≈ 0-1 Hz |

| C-1 | ~130.0 | Doublet (d) | ³J_CF ≈ 3 Hz |

| C-5 | ~118.0 | Doublet (d) | ²J_CF ≈ 22 Hz |

| C-3 | ~125.0 | Doublet (d) | ³J_CF ≈ 4 Hz |

| -CH₃ | ~16.0 | Doublet (d) | ⁴J_CF ≈ 3 Hz |

Note: Data is predicted using NMR prediction algorithms. Actual experimental values may vary.

Part 2: Advanced 2D NMR for Unambiguous Assignment

While 1D NMR provides a strong foundation, 2D NMR techniques are essential for definitively connecting the signals and confirming the proposed structure.[1][2][5] These experiments correlate nuclei through chemical bonds, providing a roadmap of the molecule's atomic framework.

Workflow for Structural Elucidation

The logical progression of experiments is designed to build a complete picture of the molecule's connectivity, with each step validating the last.

Caption: Logical workflow for NMR-based structure elucidation.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[2][6]

-

Expected Correlation: A single cross-peak will be observed, connecting the signal of the aromatic proton H-5 to the signal of H-6. This confirms their spatial proximity and coupling relationship, validating the assignment of the two adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment maps protons directly to the carbons they are attached to (one-bond C-H correlation).[1][5][6]

-

Expected Correlations:

-

A cross-peak between the methyl proton signal (~2.45 ppm) and the methyl carbon signal (~16.0 ppm).

-

A cross-peak between the H-5 proton signal (~7.25 ppm) and the C-5 carbon signal (~118.0 ppm).

-

A cross-peak between the H-6 proton signal (~8.05 ppm) and the C-6 carbon signal (~133.0 ppm).

-

The carboxylic proton and the quaternary carbons (C-1, C-2, C-3, C-4, C=O) will be absent from the HSQC spectrum, confirming their lack of directly attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful tool for this analysis, as it reveals correlations between protons and carbons over two to three bonds (²J_CH, ³J_CH).[6][7] This allows for the assembly of the molecular skeleton by connecting the individual spin systems.

Key Expected HMBC Correlations for Structural Confirmation:

-

From Methyl Protons (-CH₃):

-

Correlation to C-3 (two bonds) and C-2 (three bonds) is critical. This definitively places the methyl group at the C-3 position, adjacent to the chlorine-bearing carbon.

-

Correlation to C-4 (three bonds) further solidifies this assignment.

-

-

From Aromatic Proton H-5:

-

Correlation to C-1, C-3, and C-4 will be observed, linking this proton to the surrounding quaternary carbons.

-

-

From Aromatic Proton H-6:

-

Correlation to the carbonyl carbon (C=O) and C-2 is expected, confirming its position ortho to the carboxylic acid group.

-

Caption: Key predicted HMBC correlations for structural assignment.

Part 3: Experimental Protocols

Adherence to a rigorous and validated protocol is essential for acquiring high-quality, reproducible NMR data.

Sample Preparation Protocol

-

Analyte Weighing: Accurately weigh 5-10 mg of 2-Chloro-4-fluoro-3-methylbenzoic acid for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative, particularly for carboxylic acids.[8]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial using a clean pipette.

-

Homogenization: Gently vortex or sonicate the sample until the analyte is fully dissolved. A clear, particulate-free solution is required.

-

Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.

-

Referencing: Modern spectrometers typically lock on the deuterium signal of the solvent and reference the spectrum accordingly.[8] For CDCl₃, the residual proton signal appears at ~7.26 ppm and the carbon signal at ~77.2 ppm.[8][9] If absolute referencing is required, tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).[10]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Table 3: Common NMR Solvents and Residual Peaks

| Solvent | ¹H Residual Peak (ppm) | ¹³C Residual Peak (ppm) |

|---|---|---|

| Chloroform-d (CDCl₃) | 7.26 (s) | 77.16 (t) |

| DMSO-d₆ | 2.50 (quintet) | 39.52 (septet) |

| Acetone-d₆ | 2.05 (quintet) | 206.26, 29.84 (septets) |

| Methanol-d₄ | 3.31 (quintet) | 49.00 (septet) |

Data sourced from Gottlieb, H. E., et al. (1997) and subsequent studies.[9][11][12][13]

Data Acquisition Workflow

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking & Shimming: Lock onto the solvent's deuterium signal. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines and high resolution.

-

Tuning & Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal sensitivity.

-

1D ¹H Acquisition: Acquire a standard 1D proton spectrum. Adjust receiver gain and ensure an adequate number of scans for a good signal-to-noise ratio.

-

1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

-

2D Experiment Setup: Load standard parameter sets for COSY, HSQC, and HMBC experiments.

-

2D Data Acquisition: Run the 2D experiments. The acquisition time for these can range from minutes to several hours, depending on the sample concentration and desired resolution.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra using the spectrometer's software.

Conclusion

The structural verification of 2-Chloro-4-fluoro-3-methylbenzoic acid is a systematic process that relies on the synergistic interpretation of 1D and 2D NMR data. By first establishing the fundamental proton and carbon environments with ¹H and ¹³C NMR, and then unequivocally connecting these atoms through COSY, HSQC, and HMBC experiments, a self-validating and robust structural proof can be achieved. The HMBC experiment, in particular, is indispensable for confirming the precise substitution pattern on the aromatic ring, leaving no ambiguity as to the molecule's identity and purity. This comprehensive approach ensures the scientific integrity required for high-stakes applications in research and development.

References

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. Retrieved from [Link]

-

Gadikota, V., Govindapur, R. R., Reddy, D. S., Roseman, H. J., Williamson, R. T., & Raab, J. G. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248–252. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

-

Supporting Information for a scientific publication. (n.d.). Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

-

UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution. Retrieved from [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

Anuchemlab. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of.... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. anuchem.weebly.com [anuchem.weebly.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. emerypharma.com [emerypharma.com]

- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 7. researchgate.net [researchgate.net]

- 8. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 9. carlroth.com [carlroth.com]

- 10. rsc.org [rsc.org]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

"2-Chloro-4-fluoro-3-methylbenzoic acid" FT-IR spectroscopy

An In-Depth Technical Guide to the FT-IR Spectroscopy of 2-Chloro-4-fluoro-3-methylbenzoic Acid

Foreword: Decoding Molecular Architecture

In the landscape of pharmaceutical and materials science research, the precise characterization of molecular intermediates is not merely a procedural step but the very foundation of innovation. 2-Chloro-4-fluoro-3-methylbenzoic acid (C₈H₆ClFO₂)[1][2], a substituted aromatic carboxylic acid, serves as a critical building block in organic synthesis. Its unique arrangement of chloro, fluoro, methyl, and carboxylic acid functional groups presents a distinct vibrational profile. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative method to confirm its identity, assess purity, and understand its intermolecular interactions. This guide provides a comprehensive exploration of the FT-IR analysis of this compound, grounded in theoretical principles and practical, field-proven methodologies.

The Vibrational Signature: A Theoretical Overview

The FT-IR spectrum of a molecule is a direct manifestation of its covalent bonds vibrating upon absorbing infrared radiation.[3] For 2-Chloro-4-fluoro-3-methylbenzoic acid, the spectrum is a rich tapestry woven from the characteristic vibrations of its constituent parts. The relative positions of the substituents on the aromatic ring influence the electronic structure and, consequently, the vibrational frequencies of the bonds.[4]

Key molecular features to consider are:

-

The Carboxylic Acid Group (-COOH): This group is the most prominent feature. In the solid state, benzoic acids typically exist as hydrogen-bonded cyclic dimers. This intermolecular interaction dramatically influences the O-H and C=O stretching vibrations.

-

The Aromatic Ring: The benzene ring has characteristic C-H stretching and C=C in-ring stretching vibrations.[5][6] The substitution pattern dictates the frequencies of the C-H out-of-plane bending vibrations, which are powerful diagnostic tools.[7]

-

The Halogen Substituents (C-Cl, C-F): The carbon-halogen bonds give rise to strong absorption bands in the lower frequency "fingerprint" region of the spectrum.[8]

-

The Methyl Group (-CH₃): This group will exhibit its own characteristic C-H stretching and bending vibrations.

The logical relationship between the molecular structure and its expected spectral features is paramount for accurate interpretation.

Caption: Logical map from molecular structure to key FT-IR vibrational modes.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an FT-IR spectrum is critically dependent on meticulous sample preparation. For a solid compound like 2-Chloro-4-fluoro-3-methylbenzoic acid, the Potassium Bromide (KBr) pellet method is a standard and effective technique.[9][10]

Workflow for FT-IR Analysis via KBr Pellet Method

Caption: Step-by-step workflow for FT-IR analysis using the KBr pellet method.

Detailed Step-by-Step Methodology

-

Materials Preparation:

-

Use spectroscopy-grade Potassium Bromide (KBr), dried in an oven at ~100 °C to remove moisture, which would otherwise introduce a very broad O-H absorption and potentially damage the pellet.[11]

-

Ensure the agate mortar and pestle are scrupulously clean and dry.

-

-

Sample Grinding and Mixing:

-

Place approximately 100-200 mg of dry KBr into the mortar.[9]

-

Add 1-2 mg of 2-Chloro-4-fluoro-3-methylbenzoic acid. The optimal sample concentration in KBr is about 0.2% to 1%.[11]

-

Grind the mixture gently but thoroughly for several minutes until it becomes a fine, homogenous powder. This is critical to reduce scattering of the IR beam, which can distort band shapes.[11]

-

-

Pellet Pressing:

-

Transfer the powder mixture into the collar of a KBr pellet die.

-

Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes. This will form a clear or translucent pellet.

-

Self-Validation: A high-quality pellet should be transparent, not cloudy. Cloudiness indicates insufficient grinding, trapped moisture, or uneven pressure.[11]

-

-

Data Acquisition:

-

Place the pellet into the sample holder of the FT-IR spectrometer.

-

First, run a background scan with the sample holder empty. The instrument will store this as a reference.[3]

-

Run the sample scan. The instrument software will automatically ratio the sample scan against the background to generate the final absorbance spectrum.[3]

-

Acquire the spectrum over a typical range of 4000 cm⁻¹ to 400 cm⁻¹.[3]

-

Spectral Interpretation: Assigning the Key Bands

The resulting FT-IR spectrum should be analyzed by assigning the observed absorption bands to specific molecular vibrations. The following table summarizes the predicted band assignments for 2-Chloro-4-fluoro-3-methylbenzoic acid based on established spectroscopic principles for substituted aromatics and carboxylic acids.[4][8][12][13]

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity | Commentary |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid (-COOH) | Strong, Very Broad | The extreme broadness is the hallmark of the hydrogen-bonded dimer, a key identifying feature.[12] |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Medium to Weak | Typical for aryl C-H bonds, often appearing as small peaks on the shoulder of the broad O-H band.[5][13] |

| 2980 - 2850 | C-H Stretch | Methyl (-CH₃) | Medium to Weak | Asymmetric and symmetric stretching vibrations of the methyl group. |

| 1710 - 1680 | C=O Stretch | Carboxylic Acid (-COOH) | Very Strong, Sharp | The position is characteristic of a conjugated aromatic carboxylic acid dimer.[12] |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium, Multiple Bands | A series of sharp bands resulting from the in-ring stretching vibrations, confirming the aromatic core. |

| ~1420 | C-H Bend | Methyl (-CH₃) | Medium | Asymmetric bending (scissoring) of the methyl group. |

| 1300 - 1200 | C-O Stretch / O-H Bend | Carboxylic Acid (-COOH) | Strong | Strong, broad absorption resulting from the coupling of C-O stretching and in-plane O-H bending. |

| 1250 - 1000 | C-F Stretch | Aryl-Fluorine | Strong | The C-F stretch is typically a very strong and reliable band in the fingerprint region.[8] |

| 900 - 675 | C-H Out-of-Plane Bend | Aromatic Ring | Strong | The exact position is highly diagnostic of the ring's substitution pattern.[7][13] |

| 800 - 600 | C-Cl Stretch | Aryl-Chlorine | Strong to Medium | The C-Cl stretch appears at a lower frequency than C-F due to the higher mass of chlorine.[8] |

Authoritative Insights & Troubleshooting

-

The O-H Trough: Do not mistake the broad O-H absorption for a poor baseline. Its shape and position are highly diagnostic for carboxylic acids. If this band is excessively broad and extends below 2500 cm⁻¹, it may indicate moisture contamination in the KBr.

-

The Carbonyl Doublet: While a single sharp C=O peak is expected for the dimer, the presence of a minor, higher-frequency shoulder (~1760 cm⁻¹) could indicate the presence of a small population of the monomeric form.

-

Fingerprint Region Ambiguity: The region below 1500 cm⁻¹ is complex. While strong C-F and C-Cl bands are expected, their exact positions can be influenced by coupling with other vibrations.[4] Therefore, identification should rely on the combination of all characteristic bands, not just one in isolation.

-

Alternative Sampling: ATR-FTIR: For rapid, qualitative analysis without the need for pellet preparation, Attenuated Total Reflectance (ATR) is an excellent alternative.[3] Simply place a small amount of the solid sample on the ATR crystal and apply pressure. Note that band intensities and positions may differ slightly from a KBr transmission spectrum.[14]

Conclusion

The FT-IR spectrum of 2-Chloro-4-fluoro-3-methylbenzoic acid is a unique molecular fingerprint defined by the interplay of its carboxylic acid, aromatic, and halogen functionalities. A systematic approach, combining robust experimental technique with a sound theoretical understanding of vibrational modes, allows for unambiguous identification and quality assessment. By focusing on the characteristic broad O-H stretch, the strong C=O absorption, and the distinct bands of the aromatic and halogen groups, researchers can confidently verify the structure of this important synthetic intermediate, ensuring the integrity of their downstream applications in drug development and materials science.

References

-

ResearchGate. (2019). Structurally-dynamic models of substituted benzoic acids. Available at: [Link]

-

ResearchGate. (n.d.). Substituent Effects on the Low‐Frequency Vibrational Modes of Benzoic Acid and Related Compounds. Available at: [Link]

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Available at: [Link]

-

Unknown Source. (n.d.). Sample preparation for FT-IR. Available at: [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

-

MDPI. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Available at: [Link]

-

Chemcasts. (n.d.). 2-Chloro-4-fluoro-3-methylbenzoic acid (CAS 173315-54-3) Properties. Available at: [Link]

-

Chemcasts. (n.d.). 2-Chloro-4-fluoro-3-methylbenzoic acid Properties vs Temperature. Available at: [Link]

-

Unknown Source. (n.d.). Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. Available at: [Link]

-

PubChem. (n.d.). (2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid). Available at: [Link]

-

Journal of Chemistry. (2023). Density functional theory studies on molecular structure, vibrational spectra, AIM, HOMO-LUMO, electronic properties, and NBO analysis of benzoic acid monomer and dimer. Available at: [Link]

-

Thieme. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. Available at: [Link]

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. Available at: [Link]

-

ResearchGate. (n.d.). Analysis of organic acids in wines by Fourier-transform infrared spectroscopy. Available at: [Link]

-

Unknown Source. (2008). Benzoic Acid Calculations. Available at: [Link]

-

PubMed. (n.d.). Analysis of organic acids in wines by Fourier-transform infrared spectroscopy. Available at: [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Available at: [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR.... Available at: [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Available at: [Link]

-

Scribd. (n.d.). Lab Report 3 CHM 260. Available at: [Link]

Sources

- 1. chem-casts.com [chem-casts.com]

- 2. 2-Chloro-4-fluoro-3-methylbenzoic acid | CymitQuimica [cymitquimica.com]

- 3. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. scribd.com [scribd.com]

- 11. eng.uc.edu [eng.uc.edu]

- 12. mdpi.com [mdpi.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

"2-Chloro-4-fluoro-3-methylbenzoic acid" mass spectrometry

An In-Depth Technical Guide to the Mass Spectrometry of 2-Chloro-4-fluoro-3-methylbenzoic Acid

Introduction

2-Chloro-4-fluoro-3-methylbenzoic acid is a halogenated aromatic carboxylic acid with the molecular formula C₈H₆ClFO₂.[1] Its structural complexity, featuring chloro, fluoro, and methyl substitutions on the benzoic acid core, makes it a valuable building block and intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] Consequently, the unambiguous structural confirmation and purity assessment of this compound are critical in research and development settings. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information through the analysis of mass-to-charge ratios of ionized molecules and their fragments.

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the mass spectrometric analysis of 2-Chloro-4-fluoro-3-methylbenzoic acid. We will explore the rationale behind selecting appropriate ionization techniques, provide detailed experimental protocols, and delve into the interpretation of the resulting mass spectra, focusing on predictable fragmentation pathways. The aim is to equip researchers, scientists, and drug development professionals with the necessary expertise to confidently characterize this and structurally related molecules.

Physicochemical Properties and Isotopic Signature

A foundational understanding of the molecule's properties is essential before any mass spectrometric analysis. These properties dictate the expected mass of the molecular ion and the characteristic isotopic patterns that serve as a crucial validation checkpoint.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClFO₂ | [1] |

| Average Molecular Weight | 188.58 g/mol | [1][3] |

| Monoisotopic Mass | 188.0013 u (for ³⁵Cl) | Calculated |

| Isotopic Pattern | The presence of a chlorine atom results in a distinctive M+2 peak. The relative abundance of the ³⁵Cl and ³⁷Cl isotopes is approximately 3:1. Therefore, any chlorine-containing ion will appear as a doublet, with the peak at [M+2] having roughly one-third the intensity of the peak at [M]. This pattern is a powerful diagnostic tool. |

Ionization Strategy: Selecting the Optimal Approach

The choice of ionization technique is the most critical parameter in designing a mass spectrometry experiment. The polarity of the carboxylic acid group and the thermal stability of the overall molecule guide this decision. The two primary strategies for a molecule like 2-Chloro-4-fluoro-3-methylbenzoic acid are Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

ESI is a "soft" ionization technique that transfers molecules from a liquid phase to the gas phase as ions with minimal fragmentation.[4][5] Given that carboxylic acids are polar and often non-volatile, ESI is exceptionally well-suited for their analysis, typically without requiring chemical derivatization.[6][7]

-

Expertise & Causality: We choose ESI because it directly analyzes the molecule from a solution (e.g., methanol or acetonitrile/water). The carboxylic acid group is readily deprotonated in negative ion mode to form a stable [M-H]⁻ ion, or protonated in positive ion mode to form [M+H]⁺. Negative ion mode is often preferred for carboxylic acids due to the acidic nature of the proton, leading to high ionization efficiency and sensitivity.[7] This approach preserves the molecular ion, providing a clear determination of molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

EI is a "hard" ionization technique where high-energy electrons bombard the sample molecule in the gas phase.[4] This process imparts significant energy, leading to extensive and reproducible fragmentation.[8]

-

Expertise & Causality: The primary challenge with GC-MS for carboxylic acids is their low volatility and high polarity, which can lead to poor peak shape and thermal degradation.[9] Therefore, a chemical derivatization step, such as esterification to form the methyl ester (e.g., using diazomethane or trimethylsilylation), is typically required to increase volatility and thermal stability.[9][10] While this adds a step to sample preparation, the resulting EI mass spectrum provides a rich, fingerprint-like fragmentation pattern that is invaluable for unambiguous structural elucidation. The fragmentation is highly predictable and provides detailed information about the molecule's substructures.

Rationale for Selection

-

For rapid molecular weight confirmation and quantification , LC-MS with ESI is the superior choice due to its simplicity, speed, and high sensitivity without derivatization.

-

For in-depth structural confirmation and identification of unknown isomers , GC-MS with EI (following derivatization) is the more powerful technique, as the extensive fragmentation pattern provides a detailed structural fingerprint.

Experimental Protocols & Workflow

The following protocols are designed as self-validating systems, providing clear steps for reproducible analysis.

Experimental Workflow Diagram

The following diagram illustrates the decision-making process for analyzing 2-Chloro-4-fluoro-3-methylbenzoic acid.

Caption: Decision workflow for MS analysis.

Protocol 1: LC-MS/ESI Analysis (Negative Ion Mode)

-

Sample Preparation: Prepare a stock solution of 2-Chloro-4-fluoro-3-methylbenzoic acid at 1 mg/mL in methanol. Create a working solution by diluting the stock to 1 µg/mL in a 50:50 mixture of water and methanol containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

Chromatographic Conditions:

-